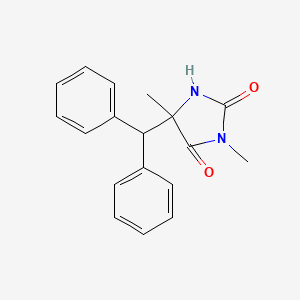![molecular formula C11H13NO2S2 B12561105 2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol CAS No. 185558-28-5](/img/structure/B12561105.png)
2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol is a complex organic compound that features a benzodithiol core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol typically involves the reaction of 3H-1,2-benzodithiol-3-one with appropriate amines and alcohols under controlled conditions. One common method includes the use of triphenylphosphine as a reagent to facilitate the formation of the desired product . The reaction conditions often require a solvent such as toluene and may involve heating to achieve the desired transformation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
3H-1,2-Benzodithiol-3-one: A related compound with a similar core structure but different functional groups.
1-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenoxyacetone: Another compound with a benzothiazole core, used in different applications.
Uniqueness
2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
185558-28-5 |
|---|---|
Fórmula molecular |
C11H13NO2S2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
2-(1,2-benzodithiol-3-ylideneamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H13NO2S2/c1-11(6-13,7-14)12-10-8-4-2-3-5-9(8)15-16-10/h2-5,13-14H,6-7H2,1H3 |
Clave InChI |
GMMDJQXPOOCCPB-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)N=C1C2=CC=CC=C2SS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


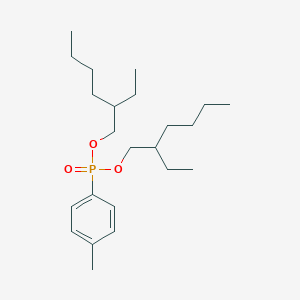

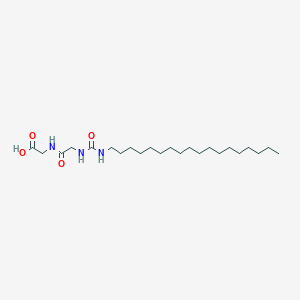
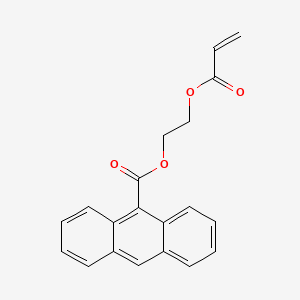
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)

![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
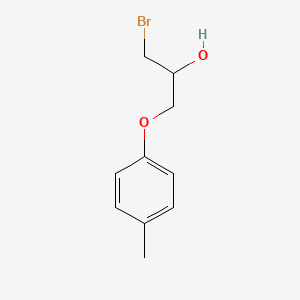
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
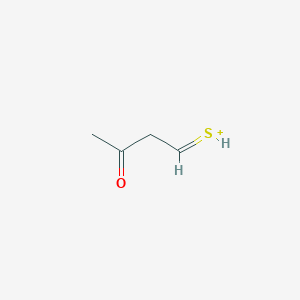
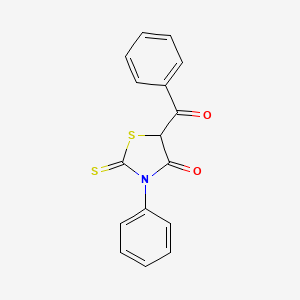
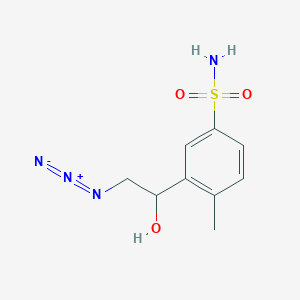
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
